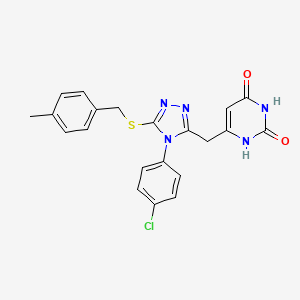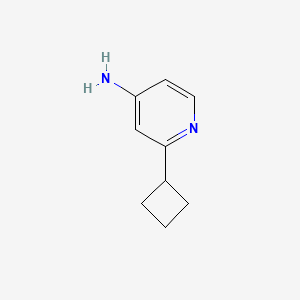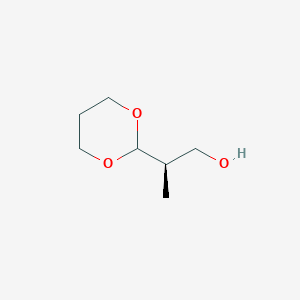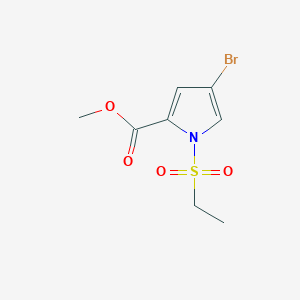![molecular formula C23H22N6OS B2690369 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea CAS No. 1031965-86-2](/img/structure/B2690369.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea” is a benzimidazole derivative. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis
Benzimidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are typically condensation reactions . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature, i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique
Angiogenesis Inhibition
Research has identified benzimidazole-ureas as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are crucial in angiogenesis. Structure-activity relationship studies emphasized the significance of the N1 nitrogen in the benzimidazole and urea moieties. This discovery opens avenues for developing new therapies targeting diseases where angiogenesis plays a key role, such as cancer and macular degeneration (Hasegawa et al., 2007).
Anticancer Activity
A novel series of urea and thiourea derivatives containing the benzimidazole group have been synthesized and shown potent anticancer properties. These compounds exhibited significant cytotoxicity against breast cancer cell lines, with some inducing apoptosis through caspase-3/7 activation, highlighting their potential as anticancer agents (Siddig et al., 2021).
Synthesis Techniques
The synthesis of urea derivatives from nitroarenes and amines under carbon monoxide has been catalyzed by platinum complexes. This method provides a novel approach to producing benzimidazole derivatives, which are valuable in medicinal chemistry for their biological activities (Tsuji et al., 1985).
Somatic Embryogenesis in Plants
Diphenylurea derivatives, including variants related to the structure of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea, have been investigated for their ability to induce somatic embryogenesis in Citrus species. These compounds showed a higher embryogenic performance compared to traditional cytokinins, suggesting their use in plant tissue culture and genetic engineering (Carra et al., 2006).
Enzyme Inhibition
Compounds related to N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea have been evaluated for their inhibitory effects on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These enzymes are key targets for treating various conditions, including glaucoma, Alzheimer's disease, and myasthenia gravis, highlighting the potential therapeutic applications of these compounds (Sujayev et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea” is not mentioned in the search results, benzimidazole derivatives have been studied for their potential as allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Orientations Futures
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature . Therefore, it is expected that benzimidazole derivatives, including “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea”, will continue to be a focus of research in the development of new drugs.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c24-16-18-5-4-6-19(15-18)27-21(30)17-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15H,11-14,17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHYMAPAANEAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)


![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)